molecular formula C8H14N8O6S B022242 4,5-Diamino-6-hydroxypyrimidine hemisulfate CAS No. 102783-18-6

4,5-Diamino-6-hydroxypyrimidine hemisulfate

Cat. No. B022242
CAS RN: 102783-18-6
M. Wt: 350.32 g/mol
InChI Key: SVJZVGHPJPXEJQ-UHFFFAOYSA-N
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Description

“4,5-Diamino-6-hydroxypyrimidine hemisulfate” is a chemical compound with the empirical formula C8H12N8O2 · H2SO4 . It is also known by the synonyms “5,6-Diamino-4-pyrimidinone hemisulfate salt” and "5,6-Diamino-4-pyrimidinol hemisulfate salt" . The CAS number for this compound is 102783-18-6 .


Molecular Structure Analysis

The molecular weight of “4,5-Diamino-6-hydroxypyrimidine hemisulfate” is 350.31 . The SMILES string representation is OS(O)(=O)=O.Nc1ncnc(O)c1N.Nc2ncnc(O)c2N . The InChI key is SVJZVGHPJPXEJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound forms crystals . It has a melting point of 270 °C (dec.) (lit.) . The molecular formula is C8H12N8O2 · H2SO4 and the molecular weight is 350.31 .

Scientific Research Applications

Antiviral Research

4,5-Diamino-6-hydroxypyrimidine hemisulfate: is a key intermediate in the production of antivirals, particularly for the treatment of Hepatitis C virus (HCV) . Its role in the synthesis of novel compounds that can inhibit the replication of HCV is crucial, as it contributes to the development of more effective and targeted therapies.

Safety and Hazards

The compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of contact with skin and eyes, or inhalation, it is advised to seek medical attention .

properties

IUPAC Name

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJZVGHPJPXEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585123
Record name Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diamino-6-hydroxypyrimidine hemisulfate

CAS RN

102783-18-6
Record name Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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